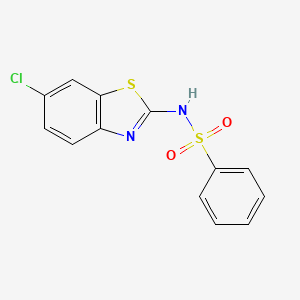![molecular formula C14H15N5O2 B10978924 N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide](/img/structure/B10978924.png)
N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both furyl and pyrrol groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Furyl Group: The furyl group can be introduced via a nucleophilic substitution reaction using furyl halides or furyl alcohols.
Attachment of the Pyrrol Group: The pyrrol group can be attached through a coupling reaction using pyrrol derivatives and appropriate coupling agents such as carbodiimides.
Final Amidation Step: The final step involves the formation of the amide bond through a reaction between the triazole-furyl intermediate and a suitable amine or amide source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halides, alcohols, amines, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl-triazole carboxylic acids, while reduction may produce furyl-triazole alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide: Unique due to the presence of both furyl and pyrrol groups.
N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)propanamide: Similar structure but with a shorter carbon chain.
N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)pentanamide: Similar structure but with a longer carbon chain.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of both furyl and pyrrol groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C14H15N5O2 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C14H15N5O2/c20-12(6-3-9-19-7-1-2-8-19)15-14-16-13(17-18-14)11-5-4-10-21-11/h1-2,4-5,7-8,10H,3,6,9H2,(H2,15,16,17,18,20) |
InChI Key |
RIIFXJGRCUBDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=NNC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978845.png)
![methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10978854.png)
![2'-(butan-2-yl)-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10978855.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10978856.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B10978860.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10978866.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide](/img/structure/B10978869.png)

![1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]](/img/structure/B10978894.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B10978898.png)

![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10978907.png)


